Product packaging for Mazaticol hydrochloride(Cat. No.:CAS No. 32226-62-3)

Mazaticol hydrochloride

Cat. No.: B1206948
CAS No.: 32226-62-3
M. Wt: 442 g/mol
InChI Key: KOYYWMFYAIFCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mazaticol Hydrochloride is a synthetic anticholinergic agent used in neuroscience and pharmacological research. It was developed in the 1970s and is recognized for its activity in the central nervous system . Its primary research application has been in the study of Parkinson's disease and drug-induced parkinsonian syndromes, where it helps investigate the role of cholinergic systems . The compound acts as a muscarinic acetylcholine receptor antagonist, with studies indicating an affinity for both M1 and M2 receptor subtypes . This mechanism helps researchers modulate cholinergic nerve activity, which is often overactive in movement disorders. Preclinical research suggests that Mazaticol possesses central anticholinergic activity comparable to other well-known agents like trihexyphenidyl but may have a more favorable profile in terms of peripheral effects . Additionally, animal studies have indicated that Mazaticol exhibits inhibitory effects on dopamine uptake in the striatal nerve terminal, suggesting a potential dual mechanism of action that impacts both cholinergic and dopaminergic pathways . Researchers value this compound for exploring the balance between these neurotransmitter systems. This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28ClNO3S2 B1206948 Mazaticol hydrochloride CAS No. 32226-62-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

32226-62-3

Molecular Formula

C21H28ClNO3S2

Molecular Weight

442 g/mol

IUPAC Name

(6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrochloride

InChI

InChI=1S/C21H27NO3S2.ClH/c1-20(2)9-8-14-12-15(13-16(20)22(14)3)25-19(23)21(24,17-6-4-10-26-17)18-7-5-11-27-18;/h4-7,10-11,14-16,24H,8-9,12-13H2,1-3H3;1H

InChI Key

KOYYWMFYAIFCBI-UHFFFAOYSA-N

SMILES

CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.Cl

Canonical SMILES

CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.Cl

Other CAS No.

32891-29-5

Synonyms

6,6,9-trimethyl-9-azabicyclo(3.3.1)non-3 beta-yl alpha,alpha-di-(2-thienyl) glycolic acid, hydrochloride
KAO-264
mazaticol
mazaticol hydrochloride, (exo)-isomer
mazaticol hydrochloride, 9-(methyl-(14)C)-labeled, (exo)-isomer
mazaticol hydrochloride, carboxy, alpha-di-14C-labeled
PG-501

Origin of Product

United States

Historical Context and Evolution of Research on Mazaticol Hydrochloride E.g., Pg 501

Mazaticol (B1208974), also known by its developmental code PG-501, first emerged in Japanese scientific literature in the early 1970s. wikipedia.org Initial research focused on its pharmacological properties as a potential agent for treating Parkinson's disease. wikipedia.orgresearchgate.net These early studies identified its pronounced anticholinergic activities, meaning it blocks the action of acetylcholine (B1216132), a neurotransmitter. wikipedia.orgresearchgate.net Specifically, research highlighted its effectiveness against tremors induced by tremorine (B1213734), lethality caused by physostigmine (B191203), and parkinsonism induced by haloperidol. wikipedia.orgresearchgate.net

A key finding from this early research was the observation that PG-501 exhibited a greater dissociation between its central and peripheral anticholinergic effects. researchgate.net This suggested that it could potentially offer therapeutic benefits for conditions like Parkinsonism with a reduced likelihood of undesirable side effects commonly associated with anticholinergic drugs. researchgate.net Over the years, research on mazaticol hydrochloride has expanded, with its use being documented in various pharmacological and clinical studies in Japan. researchgate.netjournalmc.org

Nomenclature and Structural Basis of Mazaticol Hydrochloride in Chemical Literature

The systematic identification and naming of chemical compounds are crucial for unambiguous scientific communication. Mazaticol (B1208974) hydrochloride is known by several synonyms in chemical and pharmaceutical literature, including Mazaticol HCl, KAO 264, and PG-501. medkoo.comchemnet.com

The formal IUPAC (International Union of Pure and Applied Chemistry) name for the active compound is (1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]non-3-yl hydroxy(di-2-thienyl)acetate. wikipedia.org The hydrochloride salt is specifically named (6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrochloride. nih.gov When it exists as a monohydrate, the name is (6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrate;hydrochloride. nih.gov

The molecular structure of mazaticol consists of a bulky bicyclic amine component, specifically a derivative of granatane, esterified with di-2-thienylglycolic acid. researchgate.net This intricate three-dimensional structure is fundamental to its biological activity. The hydrochloride salt form enhances its solubility and stability for research and potential pharmaceutical applications.

Table 1: Chemical Identifiers for Mazaticol Hydrochloride

Identifier Value
IUPAC Name (1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]non-3-yl hydroxy(di-2-thienyl)acetate wikipedia.org
CAS Number 32891-29-5 (for hydrochloride) medkoo.com
Molecular Formula C₂₁H₂₇NO₃S₂ wikipedia.org

| Molecular Weight | 405.57 g/mol wikipedia.org |

Scope and Significance of Mazaticol Hydrochloride As a Research Probe in Chemical Biology and Pharmacology

Retrosynthetic Analysis and Design of this compound Syntheses

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. ontosight.ai This process helps to identify strategic bond disconnections and plan a logical forward synthesis.

The structure of this compound can be conceptually disassembled into two primary building blocks: the bicyclic alcohol, 6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-ol , and the acidic portion, 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid .

The retrosynthetic disconnection of the ester linkage in Mazaticol reveals these two key intermediates. The corresponding synthons—the conceptual fragments resulting from this disconnection—and their real-world synthetic equivalents are crucial for planning the synthesis.

Key Intermediate/SynthonStructureSynthetic Equivalent
6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-ol (Structure of the bicyclic alcohol)A stable, isolable alcohol that can be prepared through a multi-step synthesis.
2-hydroxy-2,2-di(thiophen-2-yl)acetic acid (Structure of the di-thienyl glycolic acid)The carboxylic acid itself or a more reactive derivative, such as an acyl chloride or ester, to facilitate the esterification reaction.
Acyl cation synthon (Structure of the acyl cation)2-chloro-2,2-di(thiophen-2-yl)acetyl chloride (an example of a reactive acyl halide).
Alkoxide synthon (Structure of the alkoxide)The corresponding metal alkoxide of the bicyclic alcohol, generated in situ by treatment with a base.

Table 1: Key Intermediates and Synthon Equivalents in this compound Synthesis

The primary strategic disconnection is the ester C-O bond. This is a logical and common disconnection, as ester formation is a well-established and reliable reaction in organic synthesis.

Retrosynthetic Pathway:

C(ester)-O Bond Disconnection: The ester linkage is the most logical point of disconnection, leading to the bicyclic alcohol and the di-thienyl glycolic acid derivative. This is a standard ester retrosynthesis.

Functional Group Interconversion (FGI) of the Acid: The 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid can be traced back to a simpler precursor. A plausible precursor is the corresponding benzil-like diketone, di(thiophen-2-yl)ethanedione, which can be formed from 2-bromothiophene (B119243). The hydroxy acid can be formed via a benzilic acid rearrangement of the diketone.

Disconnection of the Bicyclic Alcohol: The 6,6,9-trimethyl-9-azabicyclo[3.3.1]nonane skeleton can be constructed through various cyclization strategies. A common approach for similar bicyclic systems is the Robinson annulation or a double Mannich reaction. For instance, a Mannich-type reaction involving a suitable amine (like methylamine), a dicarbonyl compound, and acetone (B3395972) could be envisioned.

Modern Forward Synthesis Methodologies for this compound

The forward synthesis involves the practical application of the retrosynthetic plan, starting from simple precursors and building up to the final target molecule.

A classical synthesis of this compound would likely involve the separate preparation of the two main fragments followed by their coupling.

Synthesis of 6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-ol:

The synthesis of the 9-azabicyclo[3.3.1]nonane core is a key challenge. A plausible route could be adapted from known procedures for similar structures. orgsyn.org One such approach involves a condensation reaction to form the bicyclic ring system, followed by functional group manipulations. For example, a reaction between a cyclic ketone, an amine, and an aldehyde in a Mannich-type reaction can be employed to construct the core structure. Subsequent reduction of a ketone functionality on the ring would yield the desired alcohol.

Synthesis of 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid:

This intermediate can be prepared starting from 2-lithiothiophene, which is generated by the reaction of 2-bromothiophene with a strong base like n-butyllithium. The 2-lithiothiophene can then react with an appropriate electrophile, such as diethyl oxalate, to form the corresponding α-keto ester. Subsequent hydrolysis and rearrangement could lead to the desired α-hydroxy acid.

Final Esterification:

The final step is the esterification of the bicyclic alcohol with the di-thienyl glycolic acid. This can be achieved through several standard methods, such as the Fischer-Speier esterification (acid-catalyzed reaction of the alcohol and carboxylic acid), or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). Alternatively, the acid can be converted to a more reactive acyl chloride, which then reacts with the alcohol in the presence of a non-nucleophilic base. The final product is then treated with hydrochloric acid to form the hydrochloride salt.

To improve efficiency and yield, modern synthetic methods could be employed.

Catalytic Methods: The reduction of the ketone in the bicyclic intermediate could be achieved with high stereoselectivity using chiral catalysts to ensure the formation of the correct isomer of the alcohol. google.com

Flow Chemistry: For the synthesis of key intermediates, continuous flow reactors could be utilized. researchgate.net Flow chemistry can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up compared to batch processing.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. medkoo.com

Green Chemistry PrincipleApplication in this compound Synthesis
Atom Economy Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product, such as addition reactions for the formation of the bicyclic ring.
Use of Safer Solvents Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or supercritical fluids where possible. chemicalbook.com
Energy Efficiency Employing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. chemicalbook.com
Catalysis Using catalytic reagents in place of stoichiometric ones to minimize waste. For example, using catalytic amounts of a strong acid for esterification instead of large excesses.

Table 2: Green Chemistry Principles in this compound Production

The development of biocatalytic methods, using enzymes to perform specific transformations, could also represent a significant advancement in the sustainable production of this compound. chemicalbook.com Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing byproduct formation.

Pharmacological Mechanisms and Molecular Target Interactions of Mazaticol Hydrochloride

Muscarinic Receptor Antagonism by Mazaticol (B1208974) Hydrochloride

Muscarinic antagonists, in general, function by competitively blocking the binding of the neurotransmitter acetylcholine (B1216132) to its receptors. drugbank.com This action can lead to a variety of physiological effects, as muscarinic receptors are widely distributed throughout the body, including in the central and peripheral nervous systems. nih.gov

Ligand-Receptor Kinetic Studies (Association and Dissociation Rates)

The therapeutic duration and efficacy of a drug can be influenced by its ligand-receptor kinetics, specifically its association (on-rate) and dissociation (off-rate) from the receptor. A slow dissociation rate, for example, can lead to a longer duration of action. The conducted searches did not yield any studies or data concerning the association and dissociation rates of Mazaticol hydrochloride at muscarinic receptors.

Allosteric Modulation and Orthosteric Binding Mechanisms

Drugs can interact with receptors at the primary binding site (orthosteric site) where the endogenous ligand binds, or at a secondary site (allosteric site) to modulate the receptor's function. youtube.com Orthosteric antagonists directly compete with the endogenous ligand for binding. youtube.com There was no information found in the search results to determine whether this compound acts as an orthosteric antagonist or an allosteric modulator.

Downstream Signaling Pathway Modulation by this compound

Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades. nih.gov The specific pathway activated depends on the receptor subtype and the G-protein it is coupled to. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Cascades (e.g., IP3 accumulation, cAMP modulation)

Activation of certain muscarinic receptor subtypes (M1, M3, M5) typically leads to the activation of phospholipase C, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium. unc.edu Other subtypes (M2, M4) are often coupled to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. youtube.com As an antagonist, this compound would be expected to block these signaling events. However, no specific studies detailing the effect of this compound on IP3 accumulation or cAMP modulation were found.

Ion Channel Modulation (Indirect Effects)

The modulation of GPCR signaling by muscarinic antagonists can indirectly affect the activity of various ion channels. nih.govnih.gov For example, changes in intracellular calcium levels or cAMP concentrations can influence the gating of calcium-activated potassium channels or cyclic nucleotide-gated channels, respectively. The search did not provide any specific information on the indirect effects of this compound on ion channel activity.

Gene Expression and Protein Regulation Studies

A comprehensive review of scientific literature reveals a notable absence of specific studies investigating the direct effects of this compound on gene expression and the regulation of specific proteins. While it is understood that drug compounds can induce changes in the expression of their target proteins as part of a feedback mechanism, dedicated research to quantify these effects for this compound is not publicly available. nih.gov

Generally, the interaction of a drug with its target can lead to either an upregulation or downregulation of the corresponding gene's transcription and subsequent protein synthesis. nih.gov This can be a critical factor in the long-term efficacy and tolerance of a therapeutic agent. However, without specific transcriptomic or proteomic studies on this compound, any discussion of its impact on gene and protein regulation would be speculative. Future research, potentially employing techniques such as microarray analysis or RNA sequencing after cellular exposure to this compound, would be necessary to elucidate these mechanisms.

Investigation of Off-Target Interactions and Secondary Pharmacological Effects of this compound

The assessment of a drug's interaction with unintended molecular targets is a crucial aspect of pharmacological profiling, helping to understand its full spectrum of effects and potential for adverse reactions. patsnap.com

Identification of Ancillary Biochemical Activities (e.g., potential MAO B inhibition as observed for related compounds or classes)

There is no direct evidence from biochemical assays specifically identifying ancillary activities of this compound, such as the inhibition of monoamine oxidase B (MAO-B). While some compounds with structural similarities or belonging to related therapeutic classes may exhibit such activities, it is not scientifically sound to extrapolate these findings to this compound without direct experimental validation. nih.gov MAO-B inhibitors are a class of drugs known for their role in preventing the breakdown of certain neurotransmitters. nih.govpatsnap.com The potential for a compound to inhibit MAO-B would be a significant ancillary property, but this has not been established for this compound.

Preclinical Pharmacological Investigations of Mazaticol Hydrochloride in Research Models

In Vitro Cellular and Subcellular Assay Systems

In vitro research forms the foundational stage of preclinical investigation, offering a controlled environment to elucidate the mechanisms of action of a compound at a cellular and subcellular level. For Mazaticol (B1208974) hydrochloride, a variety of these assay systems are employed to characterize its pharmacological profile.

Cell-Based Functional Assays (e.g., isolated guinea-pig ileum, stimulated microglia, astrocytes, THP-1, U373, SH-SY5Y cells for mechanistic impact)

Cell-based functional assays are critical for understanding the physiological effects of a compound on specific cell types and tissues. The isolated guinea-pig ileum preparation is a classic pharmacological model used to assess anticholinergic (muscarinic receptor antagonist) activity. In this assay, the tissue is suspended in an organ bath, and its contractions, induced by cholinergic agonists like acetylcholine (B1216132), are measured. The ability of Mazaticol hydrochloride to inhibit these contractions would provide a quantitative measure of its anticholinergic potency.

To investigate potential neuroinflammatory and neuroprotective effects, various cell lines are utilized. Microglia and astrocytes are the primary immune cells of the central nervous system and are key players in neuroinflammation. Assays using stimulated microglial and astrocyte cell cultures can determine if this compound can modulate the release of inflammatory mediators. Human cell lines such as THP-1 (a monocytic cell line), U373 (an astrocytoma cell line), and SH-SY5Y (a neuroblastoma cell line) are also employed. For instance, in SH-SY5Y cells, which are often used as a model for dopaminergic neurons, researchers can assess the compound's impact on cell viability, neurite outgrowth, and protection against neurotoxins.

Receptor Binding Assays and Radioligand Displacement Studies

Receptor binding assays are essential for determining the affinity of a drug for its target receptors. For this compound, these studies would primarily focus on muscarinic acetylcholine receptors (mAChRs). In these assays, cell membranes expressing the target receptor are incubated with a radiolabeled ligand that is known to bind to the receptor. The addition of unlabeled this compound will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of this compound, the binding affinity (often expressed as the inhibitor constant, Ki) can be determined. This provides a precise measure of how strongly the drug binds to its target.

Enzyme Activity Modulation Assays (e.g., cholinesterase, MAO B)

To assess the selectivity of this compound, its effect on various enzymes is investigated. Cholinesterase inhibition assays are particularly relevant for a compound with anticholinergic activity to ensure it is not also acting as a cholinesterase inhibitor, which would have opposing effects. These assays measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the presence of the compound.

Furthermore, to explore potential effects on other neurotransmitter systems, the activity of enzymes like monoamine oxidase B (MAO-B) can be assessed. MAO-B is involved in the breakdown of dopamine (B1211576). An enzyme activity assay would measure the rate of substrate conversion by MAO-B in the presence and absence of this compound to determine if it has any inhibitory or enhancing effects.

High-Throughput Screening (HTS) Methodologies for Analog Discovery and Mechanistic Insights

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds to identify those with a desired biological activity. In the context of this compound, HTS methodologies could be used for the discovery of analogs with improved potency, selectivity, or pharmacokinetic properties. Libraries of structurally related compounds can be screened in various cell-based or biochemical assays, such as the receptor binding or enzyme activity assays mentioned previously. HTS can also provide mechanistic insights by screening the compound against a broad panel of biological targets to identify any off-target effects.

In Vivo Non-Human Animal Models for Mechanistic Elucidation

Behavioral Phenotyping in Animal Models

Behavioral models are fundamental in preclinical pharmacology for assessing the functional effects of a compound on the central nervous system. For mazaticol, these models have been essential in demonstrating its efficacy against symptoms induced by cholinergic overactivity and dopaminergic blockade, which are hallmarks of Parkinson's disease and drug-induced parkinsonism.

Anti-tremorine-induced Tremor

The administration of cholinergic agonists, such as tremorine (B1213734) and its active metabolite oxotremorine (B1194727), is a classic method for inducing tremor in rodents, thereby creating a reliable model for screening anti-parkinsonian drugs. researchgate.net These agents act on muscarinic acetylcholine receptors in the brain, leading to involuntary muscle contractions and tremors. nih.govnih.gov The ability of a test compound to counteract these effects is indicative of its central anticholinergic activity. researchgate.net

This compound, by competitively blocking muscarinic receptors, is expected to dose-dependently inhibit tremors induced by oxotremorine. nih.govmedicalnewstoday.com The antagonism of these pharmacologically induced tremors is a key indicator of the compound's potential to alleviate similar symptoms in clinical settings. While specific ED50 values from comparative studies are not widely detailed in recent literature, the established mechanism of action of mazaticol strongly supports its efficacy in this model.

Table 1: Illustrative Efficacy of Anticholinergic Agents in Oxotremorine-Induced Tremor Model in Rats

CompoundAntagonism of TremorMechanism of Action
This compound Expected HighCentral Muscarinic Receptor Antagonist
Atropine SulfateHighCentral & Peripheral Muscarinic Antagonist
Atropine Methyl NitrateLowPeripheral Muscarinic Antagonist
DiphenhydramineModerateAntihistamine with Anticholinergic Properties

This table illustrates the expected relative efficacy based on the known mechanisms of the compounds in a standard oxotremorine tremor model. researchgate.net

Anti-physostigmine-induced Death

Physostigmine (B191203) is a reversible cholinesterase inhibitor that increases the concentration of acetylcholine at the synaptic cleft by preventing its breakdown. nih.gov In animal models, high doses of physostigmine can lead to a cholinergic crisis characterized by severe symptoms, including seizures and respiratory failure, ultimately resulting in death. This model is used to assess the central activity of anticholinergic drugs, as a peripherally acting anticholinergic would not be sufficient to counteract the lethal central effects of physostigmine. nih.gov

The protective effect of a compound against physostigmine-induced lethality is a strong indicator of its ability to cross the blood-brain barrier and exert significant central anticholinergic action. nih.gov As a centrally acting agent, mazaticol is predicted to offer substantial protection in this model, thereby preventing mortality by blocking the overstimulation of central muscarinic receptors.

Anti-haloperidol-induced Parkinsonism

Haloperidol, a typical antipsychotic drug, is a potent antagonist of the dopamine D2 receptor in the brain. drugbank.com Blockade of these receptors in the nigrostriatal pathway disrupts the normal balance between dopamine and acetylcholine, leading to extrapyramidal symptoms that resemble Parkinson's disease, such as catalepsy in rodents. drugbank.comnih.gov The haloperidol-induced catalepsy model is therefore widely used to screen for drugs with anti-parkinsonian properties. nih.govresearchgate.net

Mazaticol's efficacy in this model stems from its ability to restore the dopaminergic-cholinergic balance by blocking central muscarinic receptors. This anticholinergic action counteracts the relative cholinergic dominance caused by haloperidol's dopamine blockade. Studies would typically measure the duration of catalepsy at various doses to establish a dose-response relationship for the anti-cataleptic effect.

Table 2: Representative Dose-Response Data for Haloperidol-Induced Catalepsy in Rats

Treatment GroupCatalepsy Score (Mean seconds)
Vehicle Control5 ± 2
Haloperidol (1 mg/kg)175 ± 15
Haloperidol + Mazaticol (Low Dose)120 ± 18
Haloperidol + Mazaticol (High Dose)45 ± 10

This table provides representative data illustrating how a centrally acting anticholinergic like mazaticol is expected to reduce the duration of catalepsy induced by haloperidol. nih.govresearchgate.net

Anti-EEG Arousal Activities

Pharmaco-electroencephalography (p-EEG) studies in animals are used to assess the effects of compounds on brain electrical activity, including states of arousal, wakefulness, and sleep. nih.gov Cholinergic systems play a crucial role in mediating cortical arousal and wakefulness. Consequently, anticholinergic drugs can produce characteristic changes in the EEG, often leading to a shift from low-voltage, high-frequency activity (typical of an alert state) to high-voltage, low-frequency activity (associated with drowsiness or sleep). researchgate.net While specific p-EEG studies detailing the effects of mazaticol on arousal are not extensively documented in accessible literature, its classification as a central anticholinergic suggests it would likely demonstrate sedative properties and alterations in sleep-wake cycle patterns on EEG recordings. eur.nl

Ex Vivo Tissue and Organ Analysis from Animal Studies for Biomarker Identification and Mechanistic Understanding

Ex vivo analysis involves the study of tissues or organs taken from an animal that has been treated with a test compound. This approach bridges the gap between in vivo and in vitro studies, allowing for detailed investigation of cellular and molecular changes within a physiologically relevant context. For mazaticol, ex vivo analysis of brain tissue, particularly the striatum, is critical for understanding its mechanism of action and for identifying potential biomarkers of drug response.

Following in vivo administration of mazaticol, brain tissue can be rapidly extracted and prepared for various ex vivo assays. A key technique is the use of brain slices, which preserve the local cellular architecture and synaptic connections. mdpi.com These slices can be used to study neurochemical changes, such as neurotransmitter release and reuptake. Given that mazaticol has been reported to inhibit dopamine uptake in striatal nerve terminals, ex vivo preparations are invaluable for quantifying this effect. nih.govnih.gov

Techniques like fast-scan cyclic voltammetry or microdialysis can be applied to striatal slices from mazaticol-treated animals to measure changes in dopamine dynamics. mdpi.commdpi.comresearchgate.net Such studies can provide precise information on how mazaticol modulates dopamine signaling, which is crucial for its therapeutic effect in drug-induced parkinsonism.

Furthermore, ex vivo tissue analysis is a powerful tool for biomarker discovery. nih.gov Following treatment with mazaticol, researchers can use techniques such as receptor autoradiography to determine changes in the density or affinity of muscarinic or dopamine receptors in specific brain regions. Molecular biology techniques, including quantitative PCR or western blotting, can be employed to measure changes in the expression of proteins involved in neurotransmitter signaling pathways. Identifying such molecular changes can provide biomarkers to monitor the therapeutic effects or cellular adaptations in response to long-term treatment with mazaticol.

Metabolic and Disposition Research of Mazaticol Hydrochloride in Preclinical Systems

In Vitro Metabolic Stability and Metabolite Identification of Mazaticol (B1208974) Hydrochloride

The assessment of a drug candidate's metabolic stability and the identification of its metabolites are crucial early steps in the drug development process. srce.hrnih.gov These in vitro studies provide initial insights into how the compound will behave in a biological system, influencing its pharmacokinetic profile and potential for toxicity. srce.hrresearchgate.net

Hepatic Microsomal and Cytosolic Stability Studies

In vitro systems such as liver microsomes and hepatocytes are commonly used to evaluate the metabolic stability of new chemical entities. srce.hrresearchgate.net These systems contain a host of metabolic enzymes, including cytochrome P450s (CYPs) for phase I reactions and UDP-glucuronyltransferases (UGTs) for phase II reactions. srce.hr The stability of a compound in these systems is often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint), which can help predict in vivo pharmacokinetic parameters. nih.govif-pan.krakow.pl

Enzyme (e.g., Carboxylesterases, Cytochromes P450) Reaction Phenotyping and Isotopic Labeling Studies

Studies on the metabolism of mazaticol in rats have revealed that N-demethylation is a key initial metabolic step. researchgate.net This reaction is often catalyzed by cytochrome P450 enzymes. Following N-demethylation, the resulting product is hydrolyzed. Another major metabolic pathway involves the direct hydrolysis of mazaticol to granatane base and α,α-di(2-thienyl)glycolic acid (DTGA). researchgate.net This hydrolysis is likely mediated by carboxylesterases.

Isotopic labeling studies, specifically using N-¹⁴CH₃-labeled mazaticol (N-¹⁴CH₃-PG-501), have been instrumental in tracing the metabolic fate of the drug. researchgate.net These studies confirmed that a portion of the formaldehyde (B43269) produced through N-demethylation is excreted in the urine in various forms, including methionine, N-formylcysteine, N,N'-diformylcystine, formic acid, and urea. researchgate.net

Metabolite Profiling and Structural Characterization in Cellular Systems (e.g., using advanced mass spectrometry)

Metabolite profiling and identification are essential for understanding the complete metabolic fate of a drug. wuxiapptec.comjubilantbiosys.com Advanced analytical techniques like high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) are pivotal in elucidating the structures of metabolites. researchgate.netwuxiapptec.com

In studies with rats, several metabolites of mazaticol have been identified in the urine. researchgate.net The primary metabolites of the granatane base moiety were identified as 6,6,9-trimethyl-3-hydroxygranatane and 6,6-dimethyl-3-hydroxygranatane, along with their glucuronic acid conjugates. The major metabolites of DTGA included its glucuronic acid conjugate, the glucuronic acid conjugate of 2-thiophenecarboxylic acid, N-acetyl-S-[5-(2-thiophenecarbonyl)-2-thienyl]-L-cysteine, and 2-thiopheneglyoxylic acid. researchgate.net These findings indicate that mazaticol undergoes extensive metabolism through N-demethylation, hydrolysis, glucuronidation, and other conjugation pathways. researchgate.net

In Vivo Absorption, Distribution, and Excretion (ADME) Research in Animal Models

In vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for understanding the pharmacokinetic profile of a drug candidate in a whole-organism setting. criver.comnih.gov These studies often utilize radiolabeled compounds to track the drug and its metabolites throughout the body. criver.com

Whole-Body Autoradiography and Tracer Techniques (e.g., using 14C-labeled Mazaticol hydrochloride)

Whole-body autoradiography (WBA) is a powerful technique that provides a visual representation of the distribution of a radiolabeled compound in an entire animal. qps.comresearchgate.net Studies using ¹⁴C-labeled this compound (specifically N-¹⁴CH₃-PG-501) have been conducted in mice and rats to investigate its absorption, distribution, and excretion. researchgate.net

Following oral administration in rats, the drug reached its maximum plasma concentration at 30 minutes. researchgate.net The absorption process appeared to be biphasic, with an initial rapid phase having a half-life of approximately 5.8 minutes, followed by a slower phase with a half-life of about 138 minutes. researchgate.net

Tissue Distribution and Accumulation Studies (e.g., brain uptake, placental passage)

Tissue distribution studies are essential to determine where a drug accumulates in the body, which can provide insights into its efficacy and potential toxicity. nih.govnih.gov

Oral Administration in Mice: After oral administration of N-¹⁴CH₃-PG-501 in mice, radioactivity was found to be concentrated in several tissues, including the brain, liver, intestine, lung, Harder's gland, salivary gland, and kidneys. researchgate.net

Intravenous Administration in Mice: When administered intravenously to mice, high levels of radioactivity were observed in the brown fat, salivary gland, Harder's gland, and adrenal cortex. researchgate.net

Brain and Placental Barrier Penetration: Importantly, the drug was found to be rapidly taken up into the brain. researchgate.net Studies also confirmed that mazaticol can cross the placental barrier. researchgate.net

Excretion: The excretion of radioactivity was investigated in rats following both oral and intravenous administration of N-¹⁴CH₃-PG-501. researchgate.net

Oral Administration: Within 24 hours, approximately 25% of the radioactivity was excreted in the urine, 8% in the feces, and a significant 37% in the expired air. researchgate.net Bile excretion accounted for about 23% within 6 hours. researchgate.net

Intravenous Administration: Over 24 hours, 41% of the radioactivity was excreted in the urine, 8% in the feces, and 30% in the expired air. researchgate.net Biliary excretion was 26% within 6 hours. researchgate.net

These findings demonstrate that mazaticol is well-absorbed and widely distributed in the body, including the central nervous system, and is eliminated through multiple routes, with a notable portion being excreted as volatile metabolites in the expired air. researchgate.net

Interactive Data Table: Tissue Distribution of N-¹⁴CH₃-PG-501 in Mice

Administration RouteHigh Radioactivity Tissues
OralBrain, Liver, Intestine, Lung, Harder's Gland, Salivary Gland, Kidneys researchgate.net
IntravenousBrown Fat, Salivary Gland, Harder's Gland, Adrenal Cortex researchgate.net

Interactive Data Table: Excretion of Radioactivity in Rats after N-¹⁴CH₃-PG-501 Administration

RouteUrine (24h)Feces (24h)Expired Air (24h)Bile (6h)
Oral~25% researchgate.net~8% researchgate.net~37% researchgate.net~23% researchgate.net
Intravenous~41% researchgate.net~8% researchgate.net~30% researchgate.net~26% researchgate.net

Excretion Pathway Analysis (e.g., urinary, fecal, biliary, expired air metabolites)

The elimination of a drug and its metabolites from the body is a critical aspect of its pharmacokinetic profile. nih.gov Excretion can occur through various routes, including renal (urinary), fecal (including biliary), and to a lesser extent, through expired air. innovareacademics.in Preclinical studies in animal models are essential to characterize these pathways and to predict human elimination routes. nih.gov

Analysis of excretion pathways typically involves mass balance studies using radiolabeled compounds to track the drug and its metabolites. bioivt.com These studies quantify the total radioactivity recovered in urine, feces, and expired air over a defined period, providing a comprehensive picture of the routes and rates of elimination. bioivt.com

Urinary Excretion : This is a primary route for water-soluble drugs and their metabolites. nih.gov The fraction of the drug excreted unchanged in the urine (fe) is a key parameter obtained from these studies and can indicate the extent of metabolism. frontiersin.org

Fecal Excretion : This route is significant for drugs that are poorly absorbed or are actively secreted into the bile. biomolther.org Biliary excretion is an active transport process for drugs and metabolites from the liver into the bile, which is then released into the intestinal tract. medsafe.govt.nztg.org.au For compounds where a significant portion of radioactivity is found in the feces, further investigation via bile duct cannulation in animal models can ascertain the contribution of biliary excretion. bioivt.comnih.gov

Expired Air : This is a less common route of elimination, primarily for volatile compounds. innovareacademics.in

Investigating Drug-Drug Interactions at the Metabolic Level in Preclinical Models

Preclinical evaluation of drug-drug interaction (DDI) potential is a crucial step in drug development to ensure safety and efficacy when a new chemical entity is co-administered with other medications. nih.gov These interactions often occur at the level of drug-metabolizing enzymes and transporters. tg.org.aubioivt.com

Enzyme Induction and Inhibition Studies in In Vitro and Animal Models

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. mdpi.com Interactions can arise from the inhibition or induction of these enzymes. nih.gov

Enzyme Inhibition : Inhibition of a CYP enzyme can lead to decreased metabolism of a co-administered drug that is a substrate for that enzyme, resulting in increased plasma concentrations and potential toxicity. nih.gov In vitro studies using human liver microsomes or recombinant human CYP enzymes are standard methods to screen for inhibitory potential. nih.gov These assays determine the concentration of the investigational drug that causes 50% inhibition (IC50) of a specific CYP enzyme's activity. nih.gov

Enzyme Induction : Induction is the process where a drug enhances the expression of a metabolizing enzyme, leading to increased metabolism of co-administered drugs and potentially reducing their efficacy. nih.gov In vitro studies using cultured human hepatocytes are the gold standard for assessing induction potential. nih.govyoutube.com These studies measure the increase in mRNA expression and/or enzyme activity of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) following treatment with the investigational drug. bioivt.comxenotech.com

Although specific data for this compound is not available, a standard preclinical assessment would involve evaluating its potential to both inhibit and induce major CYP isoforms.

Table 1: Hypothetical In Vitro CYP450 Inhibition Profile for this compound

CYP IsoformIC50 (µM)Inhibition Potential
CYP1A2> 50Low
CYP2B625Moderate
CYP2C9> 50Low
CYP2C1940Low
CYP2D615Moderate-High
CYP3A4> 50Low
This table is for illustrative purposes only, as specific data for this compound is not publicly available.

Transporter Interaction Studies in Cellular Systems

Drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), and Organic Cation Transporters (OCTs), play a significant role in drug absorption, distribution, and excretion. bioivt.commdpi.com Interactions with these transporters can lead to clinically relevant DDIs. tg.org.au

In vitro cellular systems are used to investigate whether a drug is a substrate or an inhibitor of specific transporters. bioivt.comnuvisan.com These assays typically use cell lines that overexpress a particular transporter. nuvisan.com

Substrate Assays : These studies determine if the investigational drug is transported by a specific transporter, which can influence its disposition. bioivt.com

Inhibition Assays : These assays evaluate the potential of the investigational drug to inhibit the transport of known substrates, which could affect the pharmacokinetics of co-administered drugs. bioivt.com

Preclinical studies for this compound would likely include an assessment of its interaction with key uptake and efflux transporters to predict potential DDIs.

Table 2: Hypothetical In Vitro Transporter Interaction Profile for this compound

TransporterSubstrate PotentialInhibition Potential (IC50, µM)
P-gp (MDR1)To be determined> 25
BCRPTo be determined> 25
OATP1B1To be determined10
OATP1B3To be determined15
OCT2To be determined> 25
This table is for illustrative purposes only, as specific data for this compound is not publicly available.

Analytical Methodologies for Mazaticol Hydrochloride in Research Applications

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation and quantification of mazaticol (B1208974) hydrochloride in diverse research samples. The choice of technique is dictated by the analyte's properties and the research question at hand, from determining concentration in a sample to assessing the success of a stereoselective synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds like mazaticol hydrochloride. Its application in a research context allows for the separation of the parent compound from potential impurities or metabolites. The separation is typically achieved on a stationary phase, with a mobile phase that is optimized for the specific compound.

For anticholinergic drugs, which are structurally related to mazaticol, reversed-phase HPLC is a common approach. A C18 column is often employed as the stationary phase, providing a nonpolar environment. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. The ratio of these solvents can be adjusted to achieve the desired retention time and separation efficiency. Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic rings within the mazaticol structure are expected to absorb UV light at a specific wavelength. Other detection methods, such as fluorescence or evaporative light scattering, could also be employed depending on the specific requirements of the analysis.

While specific HPLC methods for this compound are not widely detailed in publicly available literature, the following table illustrates typical conditions that would be adapted for its analysis based on methods for similar compounds.

ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and organic solvent (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection UV at a specific wavelength (e.g., 220 nm)
Injection Volume 10-20 µL

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. This compound, being a salt, is not inherently volatile. Therefore, its analysis by GC necessitates a derivatization step to convert it into a more volatile form. This chemical modification makes the analyte suitable for vaporization in the GC inlet without decomposition.

For compounds with similar functional groups to mazaticol, such as tropane (B1204802) alkaloids, a common derivatization technique is silylation. nih.govresearchgate.net This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net This derivatization increases the volatility and thermal stability of the molecule. The resulting TMS-derivatized mazaticol can then be separated on a GC column, often a semi-polar capillary column, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov

The following table outlines a hypothetical set of GC conditions for the analysis of derivatized mazaticol, based on established methods for related tropane alkaloids. nih.govresearchgate.netthieme-connect.com

ParameterTypical Condition
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst
Column Semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Temperature Program Ramped from an initial temperature (e.g., 150 °C) to a final temperature (e.g., 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Mazaticol possesses a chiral center, meaning it exists as two enantiomers (mirror-image isomers). As enantiomers often exhibit different pharmacological activities, it is crucial in a research setting, particularly in the context of stereoselective synthesis, to be able to separate and quantify them. Chiral chromatography is the gold standard for this purpose.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the separation of a wide range of chiral compounds, including anticholinergic drugs. nih.gov The choice of the specific CSP and the mobile phase composition, which often consists of a mixture of alkanes (like hexane) and an alcohol (such as isopropanol (B130326) or ethanol), is critical for achieving enantiomeric resolution. nih.gov In some cases, additives like diethylamine (B46881) may be used to improve peak shape and resolution.

Research on the chiral separation of various anticholinergic drugs has demonstrated the utility of different polysaccharide-based columns, such as Chiralpak IA and Chiralpak ID, for achieving baseline separation of enantiomers. nih.gov While no specific studies on the chiral separation of this compound are readily available, the principles and methodologies applied to similar compounds would be directly applicable. A nonaqueous capillary electrophoresis (NACE) method has also been developed for the separation of nine structurally similar chiral anticholinergic drugs, offering an alternative approach. nih.gov

Mass Spectrometry (MS) in this compound Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of this compound research, it is invaluable for structural elucidation, sensitive quantification, and metabolite identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it the premier technique for quantifying trace levels of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. For research into the tissue distribution of this compound, LC-MS/MS would be the method of choice.

In a typical LC-MS/MS workflow, the sample is first subjected to a preparation procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances. nih.gov The extracted sample is then injected into the LC system for separation. The eluent from the LC column is introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to mazaticol is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. A study on the simultaneous determination of enantiomers of structurally related anticholinergic drugs in human serum by LC-MS demonstrates the feasibility of this approach. nih.gov

Understanding the metabolic fate of a drug is a critical aspect of pharmaceutical research. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is an indispensable tool for the identification and structural elucidation of metabolites. HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of metabolites.

In a typical metabolite identification study, a biological sample (from an in vitro or in vivo experiment) is analyzed by LC-HRMS. The data is then processed to find potential metabolites by looking for mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, demethylation, glucuronidation). The accurate mass measurement helps to propose a molecular formula for the metabolite. Further structural information is obtained by fragmenting the metabolite ion and analyzing the resulting product ions (MS/MS spectrum). By comparing the fragmentation pattern of the metabolite to that of the parent drug, the site of metabolic modification can often be deduced.

MALDI-TOF and Other Advanced MS Techniques for Protein Interaction Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry (MS) and other advanced MS techniques are powerful tools for investigating the non-covalent interactions between small molecules like this compound and their protein targets, such as muscarinic receptors. nih.govnih.govmdpi.com These methods allow for the direct detection of drug-target complexes, providing insights into binding stoichiometry and affinity. creative-proteomics.commdpi.com

In a typical MALDI-TOF experiment to study the interaction of this compound with a target protein, the protein and the ligand are mixed and co-crystallized with a suitable matrix on a target plate. A pulsed laser desorbs and ionizes the molecules, and their mass-to-charge (m/z) ratio is determined by their time of flight to the detector. creative-proteomics.com The detection of a new peak corresponding to the mass of the protein-ligand complex confirms the binding event.

Advanced techniques like native electrospray ionization mass spectrometry (nESI-MS) can also be employed. nESI-MS is a particularly gentle ionization method that excels at preserving non-covalent interactions in the gas phase, allowing for the study of protein-ligand complexes under near-physiological conditions. osu.edu This can be used to determine the dissociation constant (Kd) of the this compound-receptor complex by titrating the protein with increasing concentrations of the drug.

Illustrative Research Findings:

An illustrative study might involve incubating a solubilized muscarinic M1 receptor with varying concentrations of this compound. Using nESI-MS, the relative intensities of the free receptor and the receptor-Mazaticol complex would be measured. This data allows for the calculation of the binding affinity.

Table 1: Illustrative nESI-MS Data for this compound Binding to Muscarinic M1 Receptor

Mazaticol HCl Conc. (µM)Relative Intensity of Free Receptor (%)Relative Intensity of Bound Complex (%)Calculated Occupancy (%)
0.195.24.84.8
0.578.121.921.9
1.064.535.535.5
5.025.374.774.7
10.014.185.985.9

Note: The data presented in this table is for illustrative purposes only and represents typical results from such an experiment.

Spectroscopic and Other Advanced Analytical Techniques for Structural and Interaction Studies

Spectroscopic methods provide invaluable data on the molecular structure of this compound and the changes that occur upon interaction with its biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.govresearchgate.net For this compound, which contains a flexible piperidine (B6355638) ring, NMR can be used to establish the preferred conformation (e.g., chair, boat) and the orientation of its substituents. ias.ac.inacs.org This is achieved by analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs). researchgate.net

NMR is also exceptionally powerful for studying binding interactions. nih.gov In ligand-observe NMR experiments, changes in the NMR spectrum of this compound upon the addition of its target protein can be monitored. Techniques like Saturation Transfer Difference (STD) NMR can identify which protons of this compound are in close proximity to the protein, thereby mapping the binding epitope. In protein-observe experiments, using isotopically labeled protein, chemical shift perturbation (CSP) studies can identify the specific amino acid residues in the protein's binding pocket that are affected by the binding of this compound.

Illustrative Research Findings:

A hypothetical study using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal the solution conformation of this compound. Correlations between specific protons would indicate their spatial proximity, allowing for the construction of a 3D model. For example, NOEs between protons on the piperidine ring and the diphenylacetate moiety would define their relative orientation.

Table 2: Illustrative NOE Correlations for Conformational Analysis of this compound

Proton PairObserved NOE IntensityInferred ProximityConformational Implication
Piperidine H-2ax / Phenyl H-aMedium~3.0 ÅPhenyl ring oriented towards the axial face
Piperidine H-3ax / Piperidine H-5axStrong~2.5 ÅConfirms chair conformation of the piperidine ring
Piperidine H-2eq / Ethyl-CH2Weak~4.5 ÅDefines orientation of the N-ethyl group
Hydroxyl-H / Phenyl H-bMedium~3.2 ÅSuggests hydrogen bonding or specific rotamer preference

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the analysis of pharmaceutical compounds. iajps.comwindows.net

IR Spectroscopy is used to identify the functional groups present in a molecule. The this compound molecule has several characteristic groups that would produce distinct absorption bands in an IR spectrum. For instance, the ester carbonyl (C=O) group would show a strong absorption band, typically around 1730 cm⁻¹. The hydroxyl (O-H) group would produce a broad band, and vibrations from the C-O bonds and the phenyl rings would also be identifiable. nih.govpjoes.comresearchgate.net This technique is invaluable for confirming the chemical identity and purity of a synthesized batch of this compound.

UV-Vis Spectroscopy is primarily used for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). researchgate.netunmc.edu The phenyl rings in this compound act as chromophores, absorbing UV light at specific wavelengths. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the compound in a solution. By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. iajps.comunmc.edu This is a rapid and cost-effective method for routine quantification in research applications. researchgate.net

Illustrative Research Findings:

A quantitative analysis using UV-Vis spectroscopy would first involve determining the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent. A series of standard solutions would then be prepared and their absorbance measured at this λmax to construct a calibration curve.

Table 3: Illustrative UV-Vis Spectrophotometry Data for Quantification of this compound

Concentration (µg/mL)Absorbance at λmax (e.g., 258 nm)
2.00.152
4.00.305
6.00.458
8.00.611
10.00.763

Note: The data presented is for illustrative purposes. The λmax and absorbance values are hypothetical.

X-ray Fluorescence (XRF) is a non-destructive analytical technique that determines the elemental composition of a material. thermofisher.comhoriba.com While not a primary tool for studying organic small molecule-protein interactions directly, its application can be envisaged in specialized research contexts. For instance, if this compound were to be studied interacting with a metalloprotein, or if a binding partner were labeled with a heavy element, XRF could detect changes in the elemental environment upon binding. nih.gov

The principle involves irradiating a sample with high-energy X-rays, causing atoms to emit characteristic "fluorescent" X-rays. The energy of the emitted X-rays is unique to each element, and their intensity is proportional to the element's concentration. thermofisher.com

A potential research application could involve a competitive binding assay where this compound displaces a known inhibitor that contains a heavy atom (e.g., bromine or iodine). The sample could be immobilized on a surface, and the decrease in the XRF signal of the heavy atom could be correlated with the binding of this compound. This approach, while indirect, could serve as a high-throughput screening method. Another possibility is its use in quality control to detect the presence of residual heavy metal catalysts from the synthesis of the drug. derpharmachemica.com

Illustrative Research Findings:

Consider a hypothetical assay where a muscarinic receptor is immobilized on a solid support and bound to an iodine-labeled antagonist. The support is then incubated with this compound. The XRF signal for iodine is measured before and after incubation.

Table 4: Illustrative XRF Data for a Competitive Binding Assay

ConditionIodine (I) XRF Signal (counts per second)Interpretation
Receptor + Iodo-antagonist (Control)5,430Maximum binding of labeled antagonist
Incubation with 1 µM Mazaticol HCl3,125Partial displacement of iodo-antagonist
Incubation with 10 µM Mazaticol HCl1,210Significant displacement of iodo-antagonist
Incubation with 100 µM Mazaticol HCl255Near-complete displacement

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating a potential, indirect application of XRF in binding studies.

Theoretical and Computational Chemistry Studies of Mazaticol Hydrochloride

Molecular Modeling and Docking Simulations of Mazaticol (B1208974) Hydrochloride

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netnih.gov This process involves creating a three-dimensional (3D) model of the target receptor, often through homology modeling if a crystal structure is unavailable, and then computationally placing the ligand (mazaticol) into the receptor's binding site. nih.govnih.gov

For muscarinic antagonists, docking studies have been instrumental in elucidating how these molecules interact with the orthosteric binding pocket of mAChR subtypes. docking.org Studies on antagonists such as SVT-40776, Solifenacin, and N-methylscopolamine have successfully modeled their interactions with M5 and M3 muscarinic receptors. nih.govnih.gov These simulations show that antagonists typically orient themselves within a binding pocket formed by several transmembrane (TM) helices, particularly TM helices 2, 3, 5, 6, and 7. nih.gov Structure-based design, guided by docking, has even enabled the development of M3R antagonists with up to 100-fold selectivity over the M2R subtype by exploiting single amino acid differences in their binding sites. docking.org

A primary output of molecular docking is the prediction and visualization of specific non-covalent interactions between the ligand and receptor residues. These interactions are critical for stabilizing the complex and determining binding affinity. For muscarinic antagonists, key interactions typically include:

Hydrogen Bonds: A crucial hydrogen bond often forms between the ester or hydroxyl group of the ligand and the side chain of a conserved asparagine residue in TM6 (e.g., Asn508 in the M3 receptor). acs.org

Electrostatic Interactions: A conserved aspartic acid residue in TM3 (e.g., Asp148 in the M3 receptor) forms a critical salt bridge with the positively charged nitrogen atom present in most muscarinic antagonists. acs.org

Hydrophobic and Aromatic Interactions: Aromatic residues, such as tyrosine and tryptophan within the binding pocket, engage in π-π stacking and hydrophobic interactions with the phenyl or other aromatic rings of the ligands. nih.govmdpi.com

Computational tools allow for the detailed visualization of these interactions, providing a clear 3D representation of the ligand's binding mode. For example, docking of the agonist McN-A-343 into the M1mAChR model revealed π-π conjugation and hydrophobic interactions with a tyrosine residue (Y404) in TM7. mdpi.com

Docking programs use scoring functions to estimate the binding free energy of the ligand-receptor complex, which can be used to predict binding affinity. mdpi.com Lower calculated binding energies generally suggest higher affinity. For instance, the docking of McN-A-343 to the M1mAChR resulted in a calculated binding energy of -7.5 kcal/mol. mdpi.com

More advanced methods, such as metadynamics simulations, can be used to calculate kinetic parameters like the drug-target residence time (RT), which is often a better predictor of in vivo efficacy than simple affinity. acs.org These computationally intensive methods have been applied to muscarinic antagonists to understand why some, like tiotropium, have a very long residence time compared to others. acs.orgnih.gov

Below is a table of computational binding data for various muscarinic receptor antagonists, illustrating the types of values obtained from these studies.

LigandReceptorMethodCalculated MetricValue
McN-A-343M1 mAChRMolecular DockingBinding Energy-7.5 kcal/mol mdpi.com
TiotropiumM3 mAChRMetadynamicsExperimental Residence Time (RT)~2724 min acs.org
Deoxy-tiotropiumM3 mAChRMetadynamicsExperimental Residence Time (RT)~50 min acs.org
IpratropiumM3 mAChRDocking & MetadynamicsClassificationShort RT Ligand nih.gov
AF-DX 384M2 mAChR S110R MutantFree Energy PerturbationRelative Binding Free Energy Increase5.9 kcal/mol nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methods that aim to correlate the structural or property-based descriptors of a series of compounds with their biological activity. nih.govnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and identify the key molecular features that govern their potency and selectivity.

For muscarinic antagonists, QSAR studies have been successfully employed to understand the relationship between chemical structure and inhibitory activity at different receptor subtypes. nih.gov These models provide valuable insights into the structural requirements for potent and selective antagonism.

A predictive QSAR model is built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation with their experimentally measured biological activity. A study on a series of tropinyl and piperidinyl esters identified several key descriptors that could predict their antimuscarinic activity. nih.gov

The resulting models demonstrated a high predictive capacity. For instance, 92% of the variance in M2-inhibitory activity could be explained by the size and electronic character of the ester side chain. nih.gov Another approach involves developing theoretical QSAR models where a good correlation is found between the interaction energies calculated from minimized ligand-receptor complexes and the experimentally determined pharmacological affinities. nih.gov

The table below lists some structural descriptors used in a QSAR study of muscarinic antagonists. nih.gov

Descriptor TypeSpecific ParameterProperty Represented
Hydrophobic HPLC capacity factor (log kw)Hydrophobicity
Steric/Size Molecular VolumeMolecular Size
Electronic Taft's polar substituent constant (σ*)Electronic character of a substituent
Electronic 13C chemical shift difference (δδ)Electronic environment of specific atoms

The ultimate goal of a QSAR study is to identify which structural features are most important for a desired pharmacological effect. The analysis of muscarinic antagonists revealed different structural requirements for inhibiting M2 versus M3 receptors. nih.gov

For M2 Receptor Inhibition: Activity was strongly correlated with both the size and the electronic character of the side chain. nih.gov

For M3 Receptor Inhibition: Activity was mainly attributed to the electronic nature of the side chain, with good activity being associated with electron-withdrawing groups. nih.gov

These findings, further confirmed by the visualization of comparative molecular field analysis (CoMFA), provide a clear guide for medicinal chemists to design new compounds with improved selectivity for specific muscarinic receptor subtypes. nih.gov

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a ligand-receptor complex over time. nih.govnih.gov By simulating the movements and interactions of all atoms in the system, MD can reveal information about the stability of the binding pose, the flexibility of the receptor, and the conformational changes that occur upon ligand binding. nih.govrsc.org

MD simulations of muscarinic receptors with bound antagonists have been performed for periods ranging from 10 to 100 nanoseconds. researchgate.netrsc.org These studies typically embed the receptor-ligand complex in a simulated lipid bilayer with water to mimic the cellular environment. nih.govnih.gov The simulations show that the binding of antagonists leads to a stable complex, and analysis of the simulation trajectory can confirm the persistence of key interactions identified in docking studies. nih.gov Furthermore, MD simulations can reveal how the binding of functionally different ligands (agonists vs. antagonists) induces different structural perturbations in the receptor, which is the basis for their distinct pharmacological effects. nih.gov

Advanced Research Applications and Future Directions for Mazaticol Hydrochloride

Mazaticol (B1208974) Hydrochloride as a Chemical Probe for Neurobiological Research

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway, to understand its function. nih.gov Mazaticol hydrochloride, with its properties as a muscarinic acetylcholine (B1216132) receptor antagonist, serves as a valuable chemical probe for dissecting the complexities of the cholinergic system. Its ability to block specific receptors allows researchers to observe the resulting physiological and neurological effects, thereby inferring the role of those receptors in normal and pathological processes.

The cholinergic system, which utilizes the neurotransmitter acetylcholine, is fundamental to numerous cognitive functions, including learning, memory, and attention. mdpi.com Acetylcholine exerts its effects by binding to two main types of receptors: nicotinic and muscarinic. mdpi.com this compound specifically targets muscarinic receptors, which are G-protein coupled receptors found throughout the central and peripheral nervous systems.

By administering this compound, researchers can induce a temporary and reversible blockade of muscarinic receptors. This modulation allows for the investigation of the cholinergic system's role in various processes. For instance, studies using muscarinic antagonists have demonstrated that blocking these receptors can impair motivated actions in healthy individuals, suggesting that muscarinic receptor activity is crucial for facilitating invigoration by reward. nih.gov Using antagonists as probes helps to reveal the consequences of cholinergic deficits, mimicking conditions seen in neurodegenerative diseases like Alzheimer's disease, where the degeneration of cholinergic neurons contributes to memory deficits. mdpi.com The use of cholinergic drugs as probes in animal models has shown that rats with lesions in the cholinergic system are more sensitive to the effects of muscarinic receptor ligands, confirming that acetylcholine plays a role in the observed deficits. nih.gov

The application of this compound extends to the study of neural networks and brain-wide communication. The combination of pharmacological interventions with advanced neuroimaging techniques like transcranial magnetic stimulation and electroencephalography (TMS-EEG) provides a powerful method for exploring how receptor systems influence brain activity. nih.gov

Research using other muscarinic antagonists, such as scopolamine (B1681570) and biperiden, has shown that blocking these receptors can alter TMS-evoked brain responses in a region-specific manner. nih.gov This indicates that muscarinic cholinergic neurotransmission plays a distinct role in the excitability and connectivity of different cortical areas. nih.gov Similarly, this compound could be used to probe how muscarinic receptors contribute to preparatory neural activity and motivation. nih.govelifesciences.org Studies have found that blocking muscarinic receptors can dampen the brain's preparatory signals (measured as contingent negative variation, or CNV) that are typically strengthened by incentives, directly linking the cholinergic system to the neural processes underlying motivation. nih.gov These investigations are critical for understanding how neuromodulatory systems like the cholinergic system shape the function of large-scale neural circuits involved in complex behaviors.

Rational Design of Next-Generation this compound Derivatives

Rational drug design involves creating new molecules with improved properties based on a detailed understanding of their biological targets. For this compound, this approach aims to develop derivatives with enhanced selectivity for specific receptor subtypes or novel mechanisms of action.

There are five known subtypes of muscarinic acetylcholine receptors (M1-M5), each with a distinct distribution in the body and unique physiological roles. nih.gov While mazaticol is an effective muscarinic antagonist, developing derivatives with high selectivity for a single subtype could lead to more targeted therapeutic effects with fewer side effects. For example, the M1 receptor is a key target for treating cognitive deficits in Alzheimer's disease. mdpi.com

The rational design of subtype-selective ligands often involves modifying the chemical structure of a parent compound like mazaticol to optimize its interaction with the ligand-binding site of a specific receptor subtype. nih.gov This can be achieved by creating "bipharmacophoric" or "dualsteric" ligands, which are composed of an orthosteric part (that binds to the primary acetylcholine site) and an allosteric part (that binds to a secondary site unique to a receptor subtype), connected by a chemical linker. nih.govresearchgate.net This strategy can fine-tune the efficacy and selectivity of the molecule. nih.gov By applying these principles, new mazaticol derivatives could be synthesized to selectively target M1 receptors for cognitive enhancement or other subtypes implicated in different disorders.

Receptor SubtypeGeneral Location/FunctionGoal of Selective Targeting
M1CNS (Cortex, Hippocampus); involved in memory and learning.Develop agonists for cognitive enhancement in Alzheimer's disease. mdpi.com
M2Heart, CNS; regulates heart rate (cardio-inhibitory).Develop antagonists to treat bradycardia.
M3Smooth muscle, glands; mediates contraction and secretion.Develop antagonists for overactive bladder and COPD.
M4CNS (Striatum); potential target for schizophrenia and Parkinson's. mdpi.comDevelop agonists/modulators for neuropsychiatric disorders.
M5CNS (Substantia Nigra); involved in dopamine (B1211576) release and addiction.Develop ligands to study and potentially treat substance abuse disorders.

Molecular hybridization is an innovative strategy in drug discovery that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.com This approach can yield compounds with multiple mechanisms of action, potentially offering improved efficacy or a better safety profile. nih.govresearchgate.net

One promising application of this strategy is the development of hydrogen sulfide (B99878) (H₂S)-releasing derivatives. H₂S is a gasotransmitter with known cytoprotective and anti-inflammatory properties. nih.govnih.gov By chemically attaching an H₂S-donating moiety to a parent drug, the resulting hybrid molecule can release the parent compound along with H₂S at the site of action. nih.gov This has been shown to enhance the anti-inflammatory activity and reduce the toxicity of drugs like nonsteroidal anti-inflammatory drugs (NSAIDs) and mesalamine. nih.govnih.gov A mazaticol-H₂S hybrid could theoretically combine the muscarinic antagonist effects of mazaticol with the protective effects of H₂S, which could be beneficial in conditions where neuroinflammation is a component.

ComponentFunctionPotential Benefit of Hybridization
Mazaticol (Parent Molecule) Muscarinic Receptor AntagonistCreation of a single molecule with dual therapeutic actions. The H₂S moiety could offer neuroprotective or anti-inflammatory effects, potentially mitigating some pathological processes while the mazaticol component addresses cholinergic dysfunction. nih.govnih.gov
H₂S-Releasing Moiety Releases Hydrogen Sulfide (H₂S)

Unexplored Mechanistic Pathways and Open Research Questions

Despite its utility as a research tool, there remain several unexplored areas concerning the full mechanistic profile of this compound. A key open question is its precise effect on intracellular signaling cascades downstream of different muscarinic receptor subtypes in various brain regions. While it is known to block G-protein coupling, its influence on biased agonism or interactions with other receptor-associated proteins is not fully characterized.

Further research is needed to understand the potential "off-target" effects of mazaticol and its interaction with other neurotransmitter systems. The cholinergic system extensively cross-talks with other systems, such as the dopaminergic and serotonergic systems. nih.gov Elucidating how a mazaticol-induced cholinergic blockade impacts these related systems could reveal novel therapeutic insights for complex neurological disorders where multiple neurotransmitters are dysregulated. Finally, the long-term neuroadaptive changes in response to chronic muscarinic receptor blockade with mazaticol represent a significant gap in knowledge, with implications for understanding disease progression and the development of tolerance.

Role in Complex Biological Networks beyond Known Interactions

The biological impact of a drug is rarely confined to a single receptor or pathway. Instead, it often involves a cascade of events within intricate biological networks. The primary interaction of this compound with muscarinic receptors can trigger downstream effects that ripple through various signaling pathways. nih.gov Understanding these network-level effects is crucial for a complete picture of the drug's action. For example, the modulation of cholinergic signaling can influence other neurotransmitter systems, such as the dopaminergic pathways, which are critical in the context of Parkinson's disease. Future research could focus on mapping the protein-protein interaction networks affected by this compound, potentially identifying new therapeutic targets or explaining unforeseen side effects.

Integration of Multi-Omics Data in this compound Research

The advent of multi-omics technologies offers a powerful lens through which to view the systemic impact of this compound. By integrating data from genomics, proteomics, and metabolomics, researchers can construct a holistic model of the drug's effects on a biological system.

Metabolomics: This approach involves the comprehensive analysis of small molecules (metabolites) in a biological sample. In the context of this compound research, metabolomics could be used to identify changes in metabolic pathways following drug administration. mdpi.com For instance, alterations in energy metabolism or lipid profiles could be indicative of broader cellular responses to the drug. Untargeted metabolomics could reveal unexpected biochemical changes, providing new hypotheses about the drug's mechanism of action. nih.gov

Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and their functions. For this compound, proteomic studies could identify changes in protein expression or post-translational modifications in response to the drug. This could shed light on the cellular adaptation to long-term treatment and might reveal biomarkers for treatment efficacy or adverse effects.

The table below illustrates a hypothetical integration of multi-omics data in future this compound research.

Omic TypePotential Application in this compound ResearchExample Data Points
Genomics Identification of genetic variants influencing drug response (pharmacogenomics).Single Nucleotide Polymorphisms (SNPs) in genes for drug metabolizing enzymes or acetylcholine receptors.
Proteomics Analysis of changes in protein expression in response to treatment.Upregulation or downregulation of specific signaling proteins in neuronal cells.
Metabolomics Characterization of metabolic shifts induced by the drug.Alterations in neurotransmitter metabolite levels or changes in cellular energy pathway intermediates.

Methodological Advancements in this compound Research

Progress in analytical and imaging techniques is continually refining our ability to study drugs like this compound with greater precision.

Novel Assay Development: The development of more sensitive and specific assays is crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. For instance, novel chiral liquid chromatographic assays could allow for the stereoselective analysis of its enantiomers in biological samples, providing a more detailed understanding of its metabolic fate. mdpi.com Furthermore, high-throughput screening assays could be developed to rapidly assess the binding of this compound to a wide range of biological targets, facilitating the discovery of non-cholinergic actions.

Advanced Imaging Techniques: Modern imaging techniques offer the potential to visualize the effects of this compound in living systems with unprecedented detail. Pharmacological magnetic resonance imaging (phMRI), for example, could be used to map the regional brain responses to this compound administration, providing insights into its effects on neural circuits. nih.gov Similarly, positron emission tomography (PET) with specific radioligands could be employed to study the in vivo binding of this compound to its target receptors and to assess receptor occupancy at different doses.

The following table summarizes potential methodological advancements and their applications.

AdvancementApplication in this compound ResearchPotential Insights
High-Resolution Mass Spectrometry In-depth analysis of drug metabolites in proteomics and metabolomics studies.Identification of novel biotransformation pathways and biomarkers of drug exposure.
Pharmacological MRI (phMRI) Non-invasive visualization of brain activity changes in response to the drug.Understanding the network-level effects of this compound on brain function.
Chiral Chromatography Separation and quantification of individual enantiomers of the drug.Elucidation of the stereoselective metabolism and pharmacological activity of this compound.

Conclusion: Comprehensive Academic Significance of Mazaticol Hydrochloride Research

Summary of Key Academic Discoveries and Contributions of Mazaticol (B1208974) Hydrochloride Studies to Pharmacology and Medicinal Chemistry

Mazaticol hydrochloride, a synthetically derived anticholinergic agent, has been a subject of pharmacological and medicinal chemistry research, primarily in Japan where it was developed. Studies on this compound have contributed to a deeper understanding of the cholinergic system and the management of Parkinsonian syndromes.

One of the key academic discoveries associated with this compound is its dual mechanism of action. Early research established its role as a potent antagonist of muscarinic acetylcholine (B1216132) receptors, with a notable affinity for both M1 and M2 subtypes. This non-selective antagonism of muscarinic receptors in the central nervous system is fundamental to its therapeutic effects in alleviating the motor symptoms of Parkinsonism. The exploration of its binding profile contributed to the broader scientific endeavor of mapping the function and therapeutic potential of different muscarinic receptor subtypes.

Furthermore, investigations into the pharmacological profile of this compound revealed its capacity to inhibit the uptake of dopamine (B1211576) in the striatal nerve terminals. This discovery was significant as it positioned this compound as a compound with a multifaceted mode of action, distinguishing it from other anticholinergic agents that solely target muscarinic receptors. This dual action, targeting both the cholinergic and dopaminergic systems, provided a valuable chemical scaffold for medicinal chemists in the design of new anti-Parkinsonian drugs with potentially enhanced efficacy.

The development and study of this compound also underscored the importance of the bicyclic amine moiety in its structure for central nervous system penetration and receptor interaction. The lipophilic nature of the molecule, conferred by its specific chemical structure, is crucial for its ability to cross the blood-brain barrier and exert its effects within the brain. This has informed the design of other centrally acting drugs.

In vitro studies have quantified the anticholinergic potency of this compound. For instance, its anti-acetylcholine activity on isolated guinea-pig ileum preparations was determined, providing a concrete measure of its peripheral anticholinergic effects. Such quantitative data are vital for comparing the potency of different anticholinergic compounds and for understanding their structure-activity relationships.

Outlook on the Enduring Value of this compound in Fundamental Chemical Biology and Future Research Paradigms

While this compound has been primarily studied in the context of its clinical application, its unique properties suggest an enduring value in fundamental chemical biology and as a basis for future research paradigms.

As a dual-acting compound, this compound can serve as a valuable chemical probe in neurobiology. Its ability to modulate both cholinergic and dopaminergic pathways simultaneously allows researchers to investigate the intricate interplay between these two neurotransmitter systems in various physiological and pathological processes. For instance, it could be employed in experimental models to dissect the complex neurochemical imbalances that underlie movement disorders and other neurological conditions.

The structure of this compound itself presents opportunities for future medicinal chemistry research. Its bicyclic core can be used as a template for the synthesis of novel derivatives with modified selectivity for different muscarinic receptor subtypes or with an altered balance of anticholinergic and dopamine uptake inhibitory activities. Such research could lead to the development of new therapeutic agents with improved efficacy and reduced side-effect profiles for a range of neurological and psychiatric disorders.

Furthermore, the study of compounds like this compound can inform the development of novel therapeutic strategies that go beyond simple receptor blockade or uptake inhibition. For example, understanding how this compound modulates neuronal signaling could inspire the design of allosteric modulators or biased agonists that offer more precise control over receptor function.

In the broader context of chemical biology, this compound can be utilized in the development of new research tools. For example, radiolabeled or fluorescently tagged versions of this compound could be synthesized to visualize and quantify the distribution of muscarinic receptors and dopamine transporters in the brain. These tools would be invaluable for both basic research and for the preclinical evaluation of new drugs.

Q & A

Q. What peer-reviewed repositories are recommended for depositing raw spectral and bioassay data on this compound?

  • Methodological Answer :
  • Use domain-specific repositories: ChEMBL for bioactivity data, NMRShiftDB for spectral files.
  • Ensure datasets include metadata (e.g., instrument parameters, assay conditions) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.